molecular formula C16H25ClN2O3S B2925677 5-chloro-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)-2-methylbenzenesulfonamide CAS No. 953143-28-7

5-chloro-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)-2-methylbenzenesulfonamide

Cat. No. B2925677
CAS RN: 953143-28-7
M. Wt: 360.9
InChI Key: VYQXDRFDAOWYOS-UHFFFAOYSA-N
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Description

5-chloro-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)-2-methylbenzenesulfonamide, also known as ML277, is a small molecule that has gained significant attention in the scientific community due to its potential therapeutic applications. It is a potent and selective activator of KCNQ1 potassium channels, which are crucial for the regulation of cardiac action potential duration.

Scientific Research Applications

Occurrence and Fate in Aquatic Environments

The compound is structurally similar to various sulfonamides and parabens, substances widely used in consumer products that eventually find their way into aquatic environments. Research on related compounds, such as parabens, has shown they can act as weak endocrine disruptors and are considered emerging contaminants. Studies have focused on their biodegradability, ubiquity in surface waters and sediments, and potential to form halogenated by-products through reactions with free chlorine (Haman et al., 2015).

Synthesis and Characterization of Novel Compounds

Research has been dedicated to the synthesis and characterization of novel cyclic compounds containing aminobenzenesulfonamide, highlighting the chemical versatility of sulfonamides for the development of functional molecules and pharmaceuticals. This includes methodologies for creating unique polyheterocyclic compounds and multifunctional cycloalkyne agents (Kaneda, 2020).

Nucleophilic Aromatic Substitution Reactions

The compound's chemical framework suggests its potential for undergoing nucleophilic aromatic substitution reactions, which are crucial for synthesizing various pharmaceuticals and functional materials. Studies on similar structures have elucidated mechanisms and kinetics of these reactions, providing a basis for developing new synthetic routes and understanding the reactivity of such compounds (Pietra & Vitali, 1972).

Environmental Impact and Degradation

Research on compounds with comparable structures, such as triclosan, has explored their environmental impact, including toxicity, degradation, and potential to form more toxic and persistent by-products. These studies are critical for assessing the ecological risks associated with the widespread use of such chemicals and guiding the development of safer alternatives (Bedoux et al., 2012).

properties

IUPAC Name

5-chloro-N-[[1-(2-methoxyethyl)piperidin-4-yl]methyl]-2-methylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25ClN2O3S/c1-13-3-4-15(17)11-16(13)23(20,21)18-12-14-5-7-19(8-6-14)9-10-22-2/h3-4,11,14,18H,5-10,12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYQXDRFDAOWYOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)S(=O)(=O)NCC2CCN(CC2)CCOC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-chloro-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)-2-methylbenzenesulfonamide

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